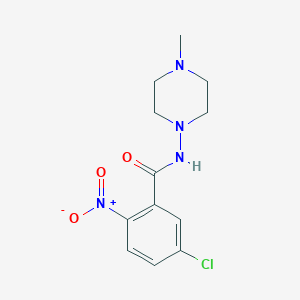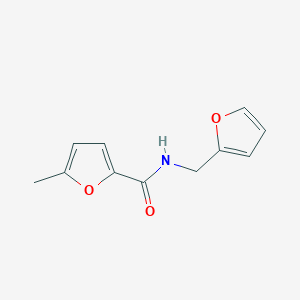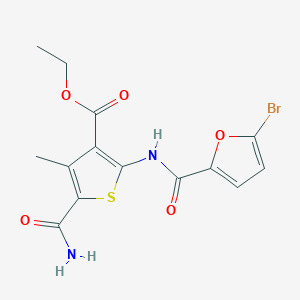![molecular formula C21H12F4N2O2S B331967 N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE](/img/structure/B331967.png)
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is a complex organic compound that features a naphthalene ring, a thiazole ring, and a tetrafluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction.
Introduction of the Tetrafluorophenoxy Group: This step involves a nucleophilic aromatic substitution reaction where a fluorinated phenol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new alkyl or aryl group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Tetrafluorophenoxy derivatives: Compounds with the tetrafluorophenoxy group.
Uniqueness
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H12F4N2O2S |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)acetamide |
InChI |
InChI=1S/C21H12F4N2O2S/c22-14-8-15(23)19(25)20(18(14)24)29-9-17(28)27-21-26-16(10-30-21)13-7-3-5-11-4-1-2-6-12(11)13/h1-8,10H,9H2,(H,26,27,28) |
Clave InChI |
WOSASNQFQBYMJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=C(C(=CC(=C4F)F)F)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=C(C(=CC(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,5-Dichloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331884.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331885.png)
![(4Z)-2-(4-fluorophenyl)-4-[(2-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331887.png)
![Diethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331888.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331891.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B331896.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331898.png)




![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331908.png)
![3,3-dimethyl-11-[4-(pentyloxy)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331909.png)
